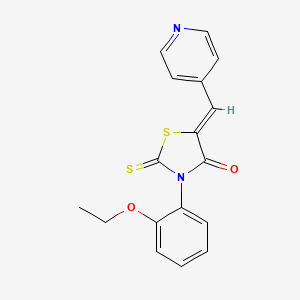

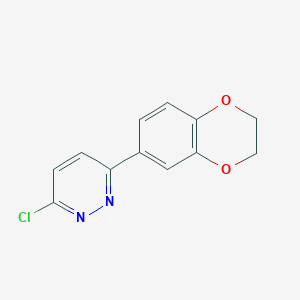

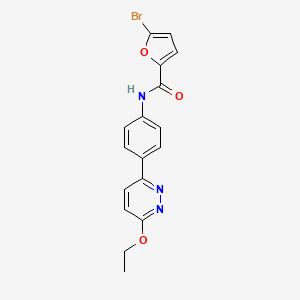

![molecular formula C19H15N5O3 B2808361 Ethyl 4-(2-cyano-3-{imidazo[1,2-a]pyrazin-3-yl}prop-2-enamido)benzoate CAS No. 1376449-26-1](/img/structure/B2808361.png)

Ethyl 4-(2-cyano-3-{imidazo[1,2-a]pyrazin-3-yl}prop-2-enamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Ethyl 4-(2-cyano-3-{imidazo[1,2-a]pyrazin-3-yl}prop-2-enamido)benzoate” is a chemical compound. The imidazo[1,2-a]pyridine moiety in its structure is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which is a key component of the compound, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Chemical Reactions Analysis

The typical procedure for the synthesis of compounds containing the imidazo[1,2-a]pyridine moiety involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .Scientific Research Applications

Crystal Structure Analysis

Studies on substituted benzoates have revealed their potential in forming hydrogen-bonded supramolecular structures. For instance, research on ethyl and methyl 4-pyrazolylbenzoates has demonstrated their ability to form complex hydrogen-bonded networks in one, two, and three dimensions, showcasing the importance of these compounds in the study of crystal engineering and supramolecular chemistry (Portilla et al., 2007).

Synthesis of Novel Heterocyclic Compounds

The versatility of cyano and ethyl groups in the compound's structure facilitates the synthesis of various innovative heterocycles. For example, new 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide was used as a precursor for synthesizing pyrrole, pyridine, coumarin, thiazole, and several other heterocycles, highlighting the compound's role in developing new chemical entities with potential insecticidal activity (Fadda et al., 2017).

Material Science and Sensor Technology

The incorporation of aromatic polyamides with modified electrodes for electrochemical sensing represents another innovative application. Conductive polyamides based on different aromatic moieties, including ethyl 4-(2-(4H-pyrazol-4-ylidene)hydrazinyl)benzoate, have been synthesized and applied for methotrexate anticancer drug sensing, showcasing the potential of such compounds in the development of new sensor technologies (Abdel-Rahman et al., 2023).

Medicinal Chemistry Applications

In medicinal chemistry, the structural features of Ethyl 4-(2-cyano-3-{imidazo[1,2-a]pyrazin-3-yl}prop-2-enamido)benzoate-related compounds have been explored for the synthesis of new heterocycles with potential therapeutic applications. For instance, novel benzo[4,5]imidazo[1,2-a]pyridine derivatives have been synthesized, showcasing the compound's relevance in developing new therapeutic agents (Goli-Garmroodi et al., 2015).

Mechanism of Action

Target of Action

Compounds with the imidazo[1,2-a]pyridine group, which is structurally similar to the imidazo[1,2-a]pyrazine group in the compound, have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators .

Mode of Action

For instance, as a potential CDK inhibitor, it might interfere with the normal functioning of cell cycle proteins, leading to cell cycle arrest . As a potential calcium channel blocker, it might inhibit the movement of calcium ions through the cell membrane, affecting muscle contraction and electrical conduction in the heart . As a potential GABA A receptor modulator, it might enhance or inhibit the action of the neurotransmitter GABA, affecting neural signaling .

Biochemical Pathways

For instance, as a potential CDK inhibitor, it might affect the cell cycle regulation pathway . As a potential calcium channel blocker, it might affect the calcium signaling pathway . As a potential GABA A receptor modulator, it might affect the GABAergic synapse pathway .

Result of Action

For instance, as a potential CDK inhibitor, it might cause cell cycle arrest, potentially leading to the death of rapidly dividing cells . As a potential calcium channel blocker, it might affect muscle contraction and electrical conduction in the heart . As a potential GABA A receptor modulator, it might alter neural signaling, potentially affecting mood and cognition .

Biochemical Analysis

Biochemical Properties

Imidazole-containing compounds are known to interact with various enzymes and proteins

Cellular Effects

Imidazole-containing compounds have been shown to have a wide range of effects on cell function . These effects can include impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Imidazole-containing compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

ethyl 4-[(2-cyano-3-imidazo[1,2-a]pyrazin-3-ylprop-2-enoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O3/c1-2-27-19(26)13-3-5-15(6-4-13)23-18(25)14(10-20)9-16-11-22-17-12-21-7-8-24(16)17/h3-9,11-12H,2H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLZSYAZNBLCHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CN=C3N2C=CN=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

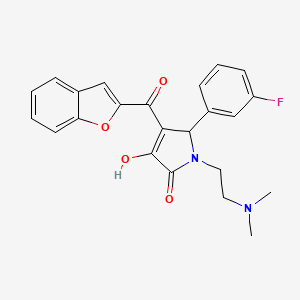

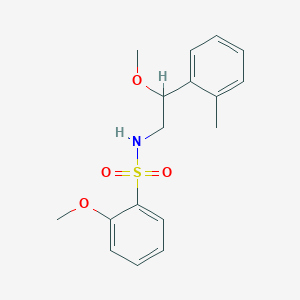

![4-[[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methylamino]quinoline-3-carboxylic acid](/img/structure/B2808280.png)

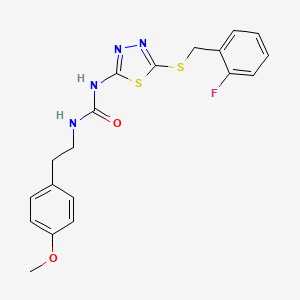

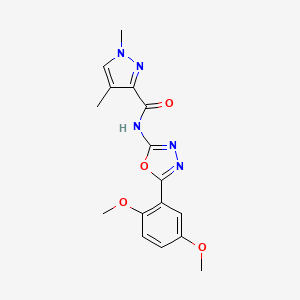

![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2808285.png)

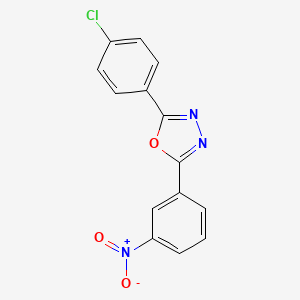

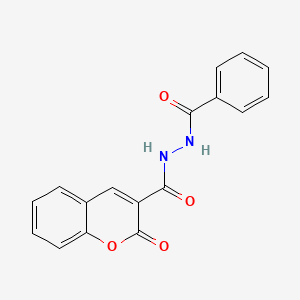

![3-(3,5-dimethylphenyl)-2-((2-fluorobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2808287.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrochloride](/img/structure/B2808294.png)

![3-[4-(3-Fluoro-5-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B2808295.png)